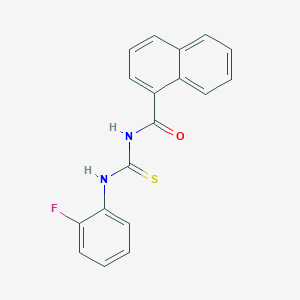![molecular formula C16H19NO4S B253214 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMEB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. In
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to inhibit the migration of immune cells such as neutrophils and macrophages. In animal models, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to reduce inflammation and pain in a dose-dependent manner.
Advantages and Limitations for Lab Experiments
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its potential as a therapeutic agent for inflammatory diseases and cancer. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo, making it a promising candidate for further study. However, one limitation of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has not been extensively studied for its pharmacokinetic properties, which may affect its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dose and administration route for 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide in these conditions. Another area of interest is the development of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide could be studied in combination with other therapeutic agents to determine its potential as a synergistic treatment for cancer.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves a multistep process that starts with the reaction between 2-thiophenemethanol and 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-inflammatory activity. 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential as an anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Product Name |
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NO4S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-7-6-12-5-4-8-22-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
SKGBFUKYQVAIFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

